Home > Products > Screening Compounds P63607 > 1-(5-Methylpyridin-2-yl)-3-phenylurea
1-(5-Methylpyridin-2-yl)-3-phenylurea - 35466-44-5

1-(5-Methylpyridin-2-yl)-3-phenylurea

Catalog Number: EVT-5883540
CAS Number: 35466-44-5
Molecular Formula: C13H13N3O
Molecular Weight: 227.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-(5-Methylpyridin-2-yl)-3-phenylurea is a synthetic organic compound classified as a urea derivative. It features a pyridine ring substituted with a methyl group at the 5-position and a phenylurea moiety. This compound has gained attention due to its potential applications in medicinal chemistry and materials science, particularly for its biological activity and utility as a building block in organic synthesis.

Source

The compound can be synthesized through the reaction of 5-methyl-2-aminopyridine with phenyl isocyanate, typically under mild conditions using solvents such as dichloromethane or acetonitrile. The reaction proceeds smoothly at room temperature, yielding the desired product with high purity.

Classification

1-(5-Methylpyridin-2-yl)-3-phenylurea belongs to the class of urea derivatives, which are characterized by the presence of the functional group -NH-C(=O)-NH-. This category includes various compounds that exhibit diverse biological activities, making them significant in pharmaceutical development.

Synthesis Analysis

Methods

The synthesis of 1-(5-Methylpyridin-2-yl)-3-phenylurea involves several key steps:

  1. Starting Materials: The primary reactants are 5-methyl-2-aminopyridine and phenyl isocyanate.
  2. Reaction Conditions: The reaction is typically conducted in dichloromethane or acetonitrile at room temperature.
  3. Yield and Purification: The process yields high-purity products, often requiring minimal purification steps.

Technical Details

For industrial-scale production, continuous flow reactors can be employed to optimize reaction conditions and improve yields. Additionally, the use of catalysts and controlled reaction parameters can enhance efficiency.

Molecular Structure Analysis

Structure

The molecular formula of 1-(5-Methylpyridin-2-yl)-3-phenylurea is C_{12}H_{12}N_{4}O. Its structure includes:

  • A pyridine ring with a methyl substituent at the 5-position.
  • A phenyl group attached to the urea nitrogen.

Data

The compound has a molecular weight of approximately 216.25 g/mol. Its structural representation can be visualized through molecular modeling software, highlighting the spatial arrangement of atoms and functional groups.

Chemical Reactions Analysis

Types of Reactions

1-(5-Methylpyridin-2-yl)-3-phenylurea can undergo various chemical transformations:

  • Oxidation: Can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to derivatives with altered functional groups.
  • Reduction: Reduction reactions may involve lithium aluminum hydride or sodium borohydride, affecting the urea moiety.
  • Substitution: The urea nitrogen can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

The following reagents are commonly used for reactions involving this compound:

  • Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
  • Reducing Agents: Lithium aluminum hydride, sodium borohydride.
  • Nucleophiles: Various amines or thiols for substitution reactions.

Major Products Formed

The reactions can yield various products:

  • Oxidation leads to oxidized derivatives of the pyridine ring.
  • Reduction results in modified urea forms.
  • Substitution produces substituted urea derivatives depending on the nucleophile used.
Mechanism of Action

Process

While specific mechanisms for 1-(5-Methylpyridin-2-yl)-3-phenylurea are still under investigation, similar compounds have been shown to interact with biological targets such as enzymes and receptors. These interactions often result in modulation of biological pathways, making them candidates for therapeutic applications.

Data

Research indicates that derivatives of this compound may exhibit enzyme inhibition properties or act as receptor modulators, which could be beneficial in drug development .

Physical and Chemical Properties Analysis

Physical Properties

1-(5-Methylpyridin-2-yl)-3-phenylurea typically appears as a solid at room temperature. Its melting point and boiling point have not been extensively documented but can be determined through experimental methods.

Chemical Properties

Key chemical properties include:

  • Solubility in common organic solvents (e.g., dichloromethane, acetonitrile).
  • Stability under standard laboratory conditions.

Relevant analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are employed to characterize its purity and structural integrity .

Applications

Scientific Uses

1-(5-Methylpyridin-2-yl)-3-phenylurea has several notable applications:

  1. Medicinal Chemistry: It is explored for its potential as an enzyme inhibitor or receptor modulator, particularly in cancer research where it may exhibit antiproliferative activity against various cell lines .
  2. Organic Synthesis: Serves as a building block for synthesizing more complex organic molecules.
  3. Materials Science: Utilized in developing new materials with specific properties, such as polymers or coatings that leverage its unique chemical structure .

This compound's diverse applications underscore its significance in ongoing scientific research and development efforts across multiple disciplines.

Introduction to Urea-Based Antiproliferative Agents

Structural Significance of Diaryl Urea Derivatives in Medicinal Chemistry

Diaryl urea derivatives represent a pharmaceutically privileged scaffold in oncology drug design due to their distinctive hydrogen-bonding capabilities and conformational adaptability. The urea functional group (–NH–CO–NH–) enables robust bidentate hydrogen bonding with biological targets, serving as both a proton donor (via N–H groups) and acceptor (via carbonyl oxygen). This facilitates high-affinity interactions with kinase ATP-binding sites and allosteric pockets [1] [7]. The planar geometry of the urea linker permits optimal π-π stacking interactions between flanking aromatic systems, while substitutions on the aryl rings modulate electron distribution, lipophilicity, and steric bulk. These features collectively enable precise optimization of target binding and pharmacokinetic properties [7].

Crystallographic studies of kinase-inhibitor complexes reveal that diaryl ureas adopt a characteristic U-shaped conformation when bound to targets like VEGFR-2 and B-Raf. This positioning allows simultaneous interaction with the hinge region (via one aryl group) and hydrophobic pockets (via the other) [1]. The incorporation of meta-substituents (e.g., chlorine, trifluoromethyl) on the phenyl ring enhances this binding by inducing torsional angles that better complement the receptor's topology. Additionally, replacing ester linkages with amide groups between central and distal rings, as observed in compound series optimization, significantly boosts antiproliferative potency—exemplified by IC₅₀ values decreasing from 114.4 µM (ester analog) to 15.28 µM (amide analog) in HT-29 cells [7].

Table 1: Clinically Approved Diaryl Urea-Based Anticancer Agents

Compound NameMolecular TargetsTherapeutic IndicationsKey Structural Features
SorafenibRaf kinase, VEGFR-2/3, PDGFR-βAdvanced renal cell carcinoma, Hepatocellular carcinoma4-(4-aminophenoxy)pyridine hinge binder, Trifluoromethyl phenyl
RegorafenibVEGFR-1/3, TIE-2, Kit, RETMetastatic colorectal cancer, GISTFluorinated pyridine core, Phenoxy linker
LinifanibVEGFR/PDGFR family kinasesAdvanced hepatocellular carcinoma (Phase III)3-Aminoindazole hinge binder
TivozanibVEGFR-1/2/3Advanced renal cell carcinomaQuinoline-urea scaffold

Role of Pyridine and Phenyl Moieties in Molecular Targeting

The pyridine moiety in 1-(5-methylpyridin-2-yl)-3-phenylurea serves as a critical pharmacophore for kinase inhibition. Its nitrogen atom functions as a hydrogen bond acceptor, mimicking the adenine ring of ATP during binding to kinase hinge regions. In VEGFR-2, this interaction occurs with Cys919, stabilizing the inactive kinase conformation [4] [7]. The ortho-positioning of the nitrogen relative to the urea linkage is essential, as demonstrated by structure-activity relationship (SAR) studies showing >10-fold potency loss when replaced with phenyl [5]. Methyl substitution at the pyridine 5-position enhances cellular permeability through moderate lipophilicity increase (log P +0.4) without steric interference [4].

The phenyl ring contributes primarily through hydrophobic interactions with kinase hydrophobic pockets (e.g., Leu840 and Val848 in VEGFR-2). Electron-withdrawing substituents (meta-Cl, meta-CF₃) amplify this effect by reducing electron density, thereby strengthening dispersion forces. In hybrid derivatives like 1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea (7u), this design yields IC₅₀ values of 2.39 µM against A549 lung cancer cells, rivaling sorafenib (2.12 µM) [4]. Similarly, sulfur-linked analogs such as compound 7i exhibit sub-micromolar potency (IC₅₀ = 1.11 µM in HCT-116 cells) due to optimized hydrophobic contact [5].

Table 2: Antiproliferative Activity of Pyridine-Phenyl Urea Derivatives

Compound IDPyridine SubstitutionPhenyl SubstitutionIC₅₀ (µM) A549IC₅₀ (µM) HCT-116
7u3-Methyl-4-(2,2,2-trifluoroethoxy)4-Chloro2.39 ± 0.103.90 ± 0.33
7i3-Methyl-4-(2,2,2-trifluoroethoxy)4-Chloro-3-(trifluoromethyl)1.53 ± 0.461.11 ± 0.34
5l6-(4-Fluorophenyl)-2-methyl3-(Trifluoromethyl)3.22 ± 0.202.71 ± 0.16
Sorafenib2.12 ± 0.182.25 ± 0.71

Historical Development of Urea Derivatives as Anticancer Scaffolds

The evolution of diaryl urea anticancer agents began with the serendipitous discovery of sorafenib's Raf-inhibitory activity during optimization of 3-thienylurea derivatives. Initial screening identified 3-(4-aminophenoxy)-N-methyl-4-pyridinecarboxamide as a lead with moderate Raf-1 inhibition (IC₅₀ = 17 µM). Systematic SAR exploration revealed that:

  • Replacing carboxamide with urea improved potency 100-fold
  • Meta-chloro and trifluoromethyl groups on the distal phenyl enhanced cellular activity
  • Rigid linkers (e.g., vinyl, ethynyl) improved kinase selectivity [1]

This culminated in sorafenib's FDA approval in 2005, validating diaryl ureas as kinase inhibitor scaffolds. Subsequent generations focused on overcoming limitations like acquired resistance and poor tumor penetration. Linifanib (ABT-869) incorporated a 3-aminoindazole hinge-binding group, improving VEGFR-2 affinity 8-fold over sorafenib [1]. Concurrently, hybrid pharmacophore strategies emerged:

  • Quinoxaline-Ureas: Replacement of sorafenib's pyridyl carboxamide with quinoxalindione enhanced rigidity and amplified apoptosis induction
  • Benzo[b]thiophene-Ureas: Compound 17d demonstrated dual VEGFR-2/PDGFR inhibition with G0/G1 arrest in HT-29 cells [9]
  • Pyridine-Phenyl Ureas: 1-(2-Methyl-6-arylpyridin-3-yl)-3-phenylureas (e.g., 5l) induced Bax-mediated cytochrome c release and caspase-9 activation in HCT-116 cells, achieving 40% mean growth inhibition in NCI-60 panels [6]

Modern design leverages computational methods for scaffold hopping. Molecular docking of 1-(5-methylpyridin-2-yl)-3-phenylurea analogs predicts conserved hydrogen bonds with Glu885 and Asp1046 in VEGFR-2, similar to sorafenib. However, extended benzyl spacers in derivatives like 6d increase hydrophobic contact with Leu840, explaining their 3-fold potency boost over non-spacered analogs [7].

Table 3: Evolution of Diaryl Urea Anticancer Agents

GenerationRepresentative CompoundsStructural InnovationsPrimary Mechanisms
First (2000s)Sorafenib, LinifanibPyridine/indazole hinge binders, Trifluoromethyl phenylMulti-kinase (Raf/VEGFR) inhibition
Second (2010s)Regorafenib, TivozanibFluorinated cores, Phenoxy linkersExpanded kinase selectivity
Hybrid (2020s)Quinoxaline-ureas, Benzo[b]thiophene-ureasBicyclic heterocycles, Thiomethyl linkersEnhanced apoptosis induction, Cell cycle arrest

List of Compounds Mentioned:

  • Sorafenib
  • Regorafenib
  • Linifanib
  • Tivozanib
  • 1-(5-Methylpyridin-2-yl)-3-phenylurea
  • 1-(4-Chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea (7u)
  • 1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-{4-{{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}thio}phenyl}urea (7i)
  • 1-(6-(4-Fluorophenyl)-2-methylpyridin-3-yl)-3-(3-(trifluoromethyl)phenyl)urea (5l)
  • 1-(3,5-Bis(trifluoromethyl)phenyl)-3-(6-(4-fluorophenyl)-2-methylpyridin-3-yl)urea (5b)
  • Benzo[b]thiophene-diaryl urea derivatives (17b, 17d, 17f)

Properties

CAS Number

35466-44-5

Product Name

1-(5-Methylpyridin-2-yl)-3-phenylurea

IUPAC Name

1-(5-methylpyridin-2-yl)-3-phenylurea

Molecular Formula

C13H13N3O

Molecular Weight

227.26 g/mol

InChI

InChI=1S/C13H13N3O/c1-10-7-8-12(14-9-10)16-13(17)15-11-5-3-2-4-6-11/h2-9H,1H3,(H2,14,15,16,17)

InChI Key

NNUPSMWXIVHKGA-UHFFFAOYSA-N

SMILES

CC1=CN=C(C=C1)NC(=O)NC2=CC=CC=C2

Solubility

2.6 [ug/mL]

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)NC2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.